molecular formula C9H20N2O B3012155 [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol CAS No. 1249116-36-6

[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol

Cat. No.: B3012155
CAS No.: 1249116-36-6
M. Wt: 172.272
InChI Key: KVKGILOIRYSBOH-UHFFFAOYSA-N
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Description

[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.272. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-aminobutyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-5-1-2-6-11-7-3-4-9(11)8-12/h9,12H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKGILOIRYSBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing the Pyrrolidine and Amino Alcohol Scaffold in Organic Chemistry

The foundational structure of [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol is built upon two key chemical motifs: a pyrrolidine (B122466) ring and an amino alcohol functionality. Both of these scaffolds are of profound importance in the field of organic chemistry, particularly in the synthesis of biologically active compounds.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products, pharmaceuticals, and catalysts. frontiersin.org As a saturated heterocycle, the pyrrolidine scaffold offers a three-dimensional geometry that is advantageous for exploring chemical space in drug design, moving away from the flat structures of many aromatic compounds. nih.govresearchgate.net This non-planar structure, often described as having a "pseudorotation," allows for the precise spatial arrangement of substituents, which can be critical for selective interactions with biological targets. researchgate.net The nitrogen atom within the ring provides a point for substitution and can act as a hydrogen bond acceptor, further enhancing its utility in medicinal chemistry. nih.gov Pyrrolidine derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov

The amino alcohol scaffold is another privileged motif in organic synthesis and medicinal chemistry. These compounds contain both an amine and an alcohol functional group, which can participate in various chemical transformations and biological interactions. fishersci.com The presence of both a basic nitrogen atom and a hydrogen-bonding hydroxyl group allows amino alcohols to interact with a variety of biological receptors and enzymes. alfa-chemistry.com Chiral amino alcohols, in particular, are valuable building blocks for the asymmetric synthesis of complex molecules and are frequently used as chiral ligands in catalysis. westlake.edu.cnsigmaaldrich.com

The combination of the pyrrolidine ring and the amino alcohol functionality in a single molecule, as seen in pyrrolidinemethanol derivatives, creates a versatile platform for the development of novel chemical entities with diverse applications.

Significance of 1 4 Aminobutyl Pyrrolidin 2 Yl Methanol Within Chemical Biology and Synthetic Methodologies

While specific research on [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol is not extensively documented in publicly available literature, its structural features suggest significant potential in chemical biology and as a tool in synthetic methodologies. Chemical biology often utilizes small molecules to probe and understand biological systems. acs.org The aminobutyl side chain of this compound introduces an additional primary amine, which can serve as a point for bioconjugation or as a recognition element for specific biological targets.

In the realm of synthetic methodologies , this compound can be envisioned as a versatile building block. The primary amine on the butyl chain and the secondary amine within the pyrrolidine (B122466) ring offer differential reactivity, allowing for selective functionalization. The hydroxyl group of the methanol (B129727) substituent can also be modified or used as a handle for attachment to solid supports or other molecules. The chirality inherent in the 2-substituted pyrrolidine ring makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

The presence of multiple functional groups with varying reactivity makes this compound a candidate for the construction of combinatorial libraries for high-throughput screening in drug discovery. Its potential to interact with biological targets is underscored by the known activities of related compounds.

PropertyValue
CAS Number 1249116-36-6 chemicalbook.combiosynth.com
Molecular Formula C₉H₂₀N₂O biosynth.com
Molecular Weight 172.27 g/mol biosynth.com
Canonical SMILES C1CC(N(C1)CCCCN)CO biosynth.com

Theoretical and Computational Studies of 1 4 Aminobutyl Pyrrolidin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to determine the electronic properties and geometric structures of molecules. These methods provide a static, time-independent view of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach is effective for predicting molecular geometries, energies, and reactivity descriptors. researchgate.net For [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol, a typical DFT study might employ a hybrid functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Such calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be derived from these orbital energies. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT Note: This data is illustrative of typical DFT calculation results and is not derived from a specific published study on this molecule.

ParameterCalculated Value (Illustrative)Description
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)6.7 eVIndicator of chemical stability and reactivity
Ionization Potential6.2 eVEnergy required to remove an electron
Electron Affinity-0.5 eVEnergy released when an electron is added
Dipole Moment2.5 DMeasure of the molecule's overall polarity

The flexibility of this compound, arising from the pyrrolidine (B122466) ring pucker and multiple rotatable single bonds in its side chains, results in numerous possible conformations. researchgate.net A thorough conformational analysis is essential to identify the most stable, low-energy structures that are significantly populated at equilibrium. researchgate.net

Computational methods can systematically explore the potential energy surface of the molecule. This involves rotating the bonds connecting the aminobutyl and methanol (B129727) groups to the pyrrolidine ring and analyzing the two predominant pucker modes of the pyrrolidine ring itself (exo and endo envelope conformers). nih.gov For each generated conformer, a geometry optimization and energy calculation are performed using quantum chemical methods like DFT. The results allow for the construction of a potential energy landscape, which maps the relative energies of different conformations. researchgate.net This landscape reveals the global minimum energy conformer as well as other low-energy local minima and the energy barriers separating them.

Table 2: Relative Energies of Hypothetical Conformers of this compound Note: This table illustrates potential results from a conformational analysis. The conformer descriptions are simplified.

Conformer IDPyrrolidine PuckerSide Chain OrientationRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1EndoExtended0.0055.2
Conf-2ExoExtended0.5521.1
Conf-3EndoFolded (Intramolecular H-bond)0.9011.5
Conf-4ExoFolded (Intramolecular H-bond)1.504.3
Conf-5EndoGauche2.101.7

Quantum chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. liverpool.ac.uk

These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov To improve accuracy, calculations can be performed on multiple low-energy conformers identified through conformational analysis, with the final predicted shifts being a Boltzmann-weighted average. nih.gov Comparing these predicted shifts with experimental data can help confirm the molecular structure and assign specific signals in the spectrum.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts Note: Experimental values are hypothetical for the purpose of illustration.

Carbon AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)Difference (ppm)
C (Methanol)65.164.5+0.6
C2 (Pyrrolidine)67.366.8+0.5
C5 (Pyrrolidine)55.254.9+0.3
C (Aminobutyl, adjacent to N)48.948.5+0.4
C (Aminobutyl, terminal)40.540.1+0.4

Molecular Dynamics Simulations and Conformational Preferences

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics, flexibility, and interactions with a solvent. nih.gov

MD simulations are particularly useful for understanding how this compound behaves in a solution, such as water or an organic solvent. nih.govresearchgate.net The simulation would typically place one or more molecules of the compound in a box filled with explicit solvent molecules. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked.

The structure of this compound contains several hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the N and O atoms). This allows for the possibility of intramolecular hydrogen bonds, where the aminobutyl side chain folds back to interact with the methanol group or the pyrrolidine nitrogen.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering profound insights into the intricate details of reaction mechanisms. By modeling the interactions of molecules at the quantum level, researchers can elucidate the pathways through which reactants transform into products. This understanding is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. For a molecule such as this compound, which contains multiple functional groups and stereocenters, computational studies are particularly valuable for unraveling the complexities of its formation.

The transition state, a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction, is a central concept in understanding reaction kinetics. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. Characterizing the geometry and energy of transition states is a key objective of computational reaction mechanism studies.

In a hypothetical synthesis of this compound, one could envision a pathway involving the cyclization of an acyclic precursor. Computational chemists would model this process by:

Proposing a plausible reaction mechanism: This would involve identifying the sequence of bond-forming and bond-breaking events.

Locating the stationary points on the potential energy surface: This includes the reactants, products, any intermediates, and the transition states connecting them.

Calculating the energies of these stationary points: From these energies, activation barriers and reaction enthalpies can be determined.

Analyzing the geometry of the transition states: This provides a detailed picture of the atomic arrangement at the peak of the energy barrier.

The table below illustrates the kind of data that would be generated from such a study, showing hypothetical calculated activation energies for key steps in a potential synthetic route to the target molecule.

Reaction StepReactant ComplexTransition StateProduct ComplexCalculated Activation Energy (kcal/mol)
N-Alkylation Precursor A + Aminobutylating AgentTS_alkylationN-Alkylated Intermediate15.2
Intramolecular Cyclization N-Alkylated IntermediateTS_cyclizationPyrrolidine Ring22.5
Carbonyl Reduction Pyrrolidine Intermediate + Reducing AgentTS_reductionThis compound12.8

This table is illustrative and does not represent experimentally verified data.

Many organic reactions can potentially yield multiple products. Selectivity—the preference for the formation of one product over others—is a critical aspect of synthetic chemistry. Computational studies can provide a quantitative understanding of the factors that govern chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule with multiple reactive sites, such as a precursor to this compound, computational models can predict which site is more likely to react under a given set of conditions by comparing the activation energies for competing reaction pathways. researchgate.net

Regioselectivity is the preference for bond formation at one position over another. For example, in cycloaddition reactions used to form pyrrolidine rings, the reactants can combine in different orientations to produce different regioisomers. DFT calculations can be used to determine the energies of the transition states leading to each regioisomer, thereby predicting the major product of the reaction. researchgate.netmdpi.com

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For a chiral molecule like this compound, controlling the stereochemistry is paramount. Computational studies have been successfully used to explain the origins of stereoselectivity in reactions catalyzed by proline derivatives and in the synthesis of densely substituted pyrrolidines. researchgate.netacs.org By analyzing the transition state structures, researchers can identify the steric and electronic interactions that favor the formation of one stereoisomer. For instance, computational analysis of the diastereoselectivity in the synthesis of certain pyrrolidine derivatives revealed that specific interactions, such as those involving a sulfinyl group and a metal catalyst, can significantly lower the energy of one transition state relative to others, leading to a high degree of stereocontrol. acs.org

The following table provides a hypothetical comparison of transition state energies for different stereochemical outcomes in a key bond-forming step for a precursor to this compound.

Transition StateRelative Energy (kcal/mol)Predicted Major StereoisomerPredicted Diastereomeric Ratio
TS_exo 0.0Exo95:5
TS_endo 1.8

This table is illustrative and does not represent experimentally verified data.

Predictive Modeling for Chemical Design and Synthesis

The insights gained from computational studies of reaction mechanisms and selectivity can be leveraged to design more efficient and effective synthetic routes. This has led to the development of predictive models that can guide the design of new catalysts and substrates.

By understanding the key factors that control a reaction, chemists can computationally screen different catalysts or modifying reactants to enhance reaction rates and selectivities before committing to laboratory experiments. rsc.org For example, if a computational study reveals that a particular steric interaction in the transition state is hindering a desired reaction, a new substrate can be designed in which that interaction is minimized.

Furthermore, the growing fields of machine learning and artificial intelligence are being integrated with computational chemistry to develop sophisticated models that can predict the outcomes of reactions with even greater accuracy. mit.edunih.gov These data-driven approaches can learn from vast datasets of known reactions to make predictions about new, unstudied systems. nih.gov This has the potential to dramatically accelerate the discovery and development of new synthetic methodologies for complex molecules like this compound.

In the context of designing a synthesis for this compound, predictive modeling could be used to:

Identify the most promising starting materials from a virtual library of compounds.

Predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield of the desired product.

Suggest modifications to the substrate or reagents to improve selectivity.

The synergy between computational prediction and experimental validation represents a powerful paradigm in modern chemical synthesis, enabling the more rapid and efficient creation of complex and valuable molecules. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 4 Aminobutyl Pyrrolidin 2 Yl Methanol

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The pyrrolidine nitrogen is a secondary amine, which makes it a potent nucleophile. Its reactivity is influenced by the stereochemistry of the ring and the presence of the adjacent hydroxymethyl group. It can participate in a variety of bond-forming reactions.

The secondary amine of the pyrrolidine ring is susceptible to N-alkylation and N-acylation, which are fundamental reactions for introducing a wide array of substituents.

N-Alkylation involves the reaction of the pyrrolidine nitrogen with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions, such as quaternization. Visible-light-induced N-alkylation presents a modern, eco-friendly approach that avoids the need for metallic catalysts, oxidants, or bases. nih.gov For instance, direct catalytic N-alkylation with alcohols can be achieved using metal-ligand bifunctional catalysts, such as those based on iridium, which operate via a hydrogen autotransfer strategy. researchgate.net

N-Acylation is the reaction of the pyrrolidine nitrogen with acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms a stable amide bond and is one of the most widely researched transformations in organic chemistry. researchgate.net The formation of an amide bond is a key strategy in the synthesis of peptides and other biologically active molecules. researchgate.netresearchgate.net The use of reagents such as 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) allows for the synthesis of acyl fluorides from carboxylic acids, which then readily react with amines to form amides under mild conditions. researchgate.net

Below is a table summarizing potential N-alkylation and N-acylation reactions at the pyrrolidine nitrogen.

Reaction TypeReagent ClassExample ReagentExpected Product
N-AlkylationAlkyl HalideBenzyl Bromide[1-(4-Aminobutyl)-1-benzylpyrrolidin-2-yl]methanol
N-AlkylationAlcoholEthanol (B145695) (with catalyst)[1-(4-Aminobutyl)-1-ethylpyrrolidin-2-yl]methanol
N-AcylationAcyl ChlorideAcetyl Chloride1-(1-(4-Aminobutyl)-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
N-AcylationAnhydrideAcetic Anhydride1-(1-(4-Aminobutyl)-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
N-AcylationCarboxylic AcidBenzoic Acid (with DCC)(1-(4-Aminobutyl)-2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone

Note: DCC refers to N,N'-Dicyclohexylcarbodiimide, a common coupling agent.

The pyrrolidine scaffold is a key structural motif in many natural products and pharmaceuticals. beilstein-journals.orgmdpi.com The nitrogen atom of the pyrrolidine ring in [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol can be a key participant in intramolecular cyclization reactions to form more complex, fused, or bridged heterocyclic systems. Such reactions typically require the prior introduction of a suitable electrophilic functional group onto one of the substituents.

For example, if the primary amine on the butyl chain is converted into a leaving group, an intramolecular cyclization could lead to the formation of a piperazine-containing bicyclic system. Alternatively, modification of the hydroxymethyl group to an alkyl halide could facilitate an intramolecular N-alkylation to form a pyrrolizidine-type structure. The stereochemistry of the pyrrolidine ring plays a significant role in directing the outcome of these cyclization reactions. nih.gov Various synthetic methods, including reductive cyclization of enynes and diynes or acid-promoted synthesis from N-carbamate-protected amino alcohols, are employed to construct pyrrolidine-containing ring systems. organic-chemistry.org

Beyond simple N-acylation, the pyrrolidine nitrogen can be incorporated into more complex structures like amides and ureas.

Amide derivatives are formed as described in section 5.1.1. This transformation is fundamental in medicinal chemistry for linking different molecular fragments.

Urea (B33335) derivatives are synthesized by reacting the pyrrolidine nitrogen with isocyanates or carbamoyl chlorides. The urea functional group is a crucial pharmacophore in many modern drugs due to its ability to form stable hydrogen bonds with biological targets. nih.gov The synthesis of urea derivatives can be achieved through various methods, with the reaction between an amine and an isocyanate being a common and efficient approach. nih.gov Safer alternatives to highly toxic phosgene (B1210022), such as N,N'-carbonyldiimidazole (CDI), are widely used to generate unsymmetrical ureas. nih.gov

The table below illustrates the formation of amide and urea derivatives from the pyrrolidine nitrogen.

Derivative TypeReagentReactionProduct Class
AmidePropionyl chlorideN-AcylationN-Propionyl derivative
UreaPhenyl isocyanateAdditionN-Phenylurea derivative
CarbamateBenzyl chloroformateN-CarbalkoxylationN-Benzyloxycarbonyl (Cbz) protected amine

Transformations at the Primary Amine Moiety

The primary amine at the end of the 4-aminobutyl chain is a highly reactive nucleophilic center. It is generally less sterically hindered than the secondary pyrrolidine nitrogen, which can allow for chemoselective reactions at this site.

Acylation of the primary amine is a facile reaction that leads to the formation of amide derivatives. Given the presence of two amine groups in the parent molecule, selective acylation of the primary amine is often desired. Diacylaminoquinazolinones have been studied as highly selective acylating agents for primary amines in the presence of secondary amines. researchgate.net This chemoselectivity is crucial for avoiding the formation of di-acylated products and achieving the desired mono-acylated product in high yield. researchgate.net

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonamide. Sulfonamides are important functional groups in many pharmaceuticals. The efficiency of sulfonylation can be significantly improved by using nucleophilic bases like 4-dimethylaminopyridine (DMAP), which act as catalysts by forming a more reactive sulfonylpyridinium intermediate. beilstein-journals.org A common strategy for the mono-N-methylation of primary amines involves protection as an o-nitrobenzenesulfonyl (o-NBS) amide, followed by methylation and subsequent removal of the protecting group. beilstein-journals.org

The following table provides examples of reagents for the selective modification of the primary amine.

Reaction TypeReagentBaseProduct
AcylationAcetyl ChloridePyridineN-(4-(2-(Hydroxymethyl)pyrrolidin-1-yl)butyl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideTriethylamine (B128534)N-(4-(2-(Hydroxymethyl)pyrrolidin-1-yl)butyl)-4-methylbenzenesulfonamide
Sulfonylationo-Nitrobenzenesulfonyl chlorideDMAPN-(4-(2-(Hydroxymethyl)pyrrolidin-1-yl)butyl)-2-nitrobenzenesulfonamide

The primary amine group is a versatile building block for the synthesis of imines and various heterocyclic systems.

Imine Formation: Primary amines react with aldehydes or ketones under mildly acidic conditions to form imines, also known as Schiff bases. youtube.comambeed.com This reaction is reversible and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. ambeed.com The reaction is typically catalyzed by an acid. youtube.com

Heterocycle Synthesis: The primary amine of this compound can serve as a key nucleophile in the construction of nitrogen-containing heterocycles. researchgate.net For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or diazepines. Three-component reactions, where the amine, a carbonyl compound, and a third component react in a single pot, provide an efficient pathway to complex heterocyclic structures. nih.gov For instance, the reaction of an amine with a 1,3-diketone and acetone (B3395972) can lead to the formation of substituted anilines through a sequence of aldol-type reactions and cyclization. nih.gov Similarly, reactions with diketones can be used to construct a variety of heterocycles, which are prevalent in medicinal chemistry. nih.gov

Reaction TypeReagent(s)Resulting Structure
Imine FormationBenzaldehydeN-Benzylidene imine
Imine FormationAcetoneN-Isopropylidene imine
Heterocycle SynthesisAcetylacetone (2,4-pentanedione)Substituted dihydropyridine or pyrrole (B145914) derivative
Heterocycle SynthesisEthyl acetoacetate + another aldehydeHantzsch dihydropyridine synthesis

Reductive Amination Reactions

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is particularly effective for modifying the primary amino group at the terminus of the butyl chain of this compound. This two-step, often one-pot, reaction involves the initial reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is subsequently reduced to a more substituted amine. wikipedia.orgmasterorganicchemistry.com

The process is highly versatile, allowing for the introduction of a wide array of substituents onto the terminal nitrogen atom. The reaction is typically carried out under neutral or weakly acidic conditions, which facilitate the formation of the imine intermediate. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comsci-hub.se Other reagents, such as N-methylpyrrolidine zinc borohydride (ZBHNMP), have also been shown to be effective for the reductive amination of various carbonyl compounds in methanol (B129727) under neutral conditions. sci-hub.se

The general transformation can be represented as follows:

Step 1 (Imine Formation): R'-CHO + H₂N-(CH₂)₄-Pyr → R'-CH=N-(CH₂)₄-Pyr + H₂O

Step 2 (Reduction): R'-CH=N-(CH₂)₄-Pyr + [Reducing Agent] → R'-CH₂-NH-(CH₂)₄-Pyr

Where "Pyr" represents the (pyrrolidin-2-yl)methanol moiety. This method effectively converts the primary amine into a secondary amine, avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides. masterorganicchemistry.com

Below is a table illustrating potential outcomes of reductive amination on this compound with various carbonyl compounds.

Carbonyl ReactantStructureExpected Product Name
FormaldehydeHCHO[1-(4-(Methylamino)butyl)pyrrolidin-2-yl]methanol
AcetaldehydeCH₃CHO[1-(4-(Ethylamino)butyl)pyrrolidin-2-yl]methanol
Acetone(CH₃)₂CO[1-(4-(Isopropylamino)butyl)pyrrolidin-2-yl]methanol
BenzaldehydeC₆H₅CHO[1-(4-(Benzylamino)butyl)pyrrolidin-2-yl]methanol
CyclohexanoneC₆H₁₀O[1-(4-(Cyclohexylamino)butyl)pyrrolidin-2-yl]methanol

Modifications of the Methanol Hydroxyl Group

The primary hydroxyl group of the methanol substituent on the pyrrolidine ring is another key site for derivatization, offering pathways to esters, ethers, and oxidation products.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be readily converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive acyl derivative like an acyl chloride or anhydride. Acid catalysis is typically required when using a carboxylic acid. For example, reacting (S)-prolinol, a closely related parent structure, with a carboxylic acid can lead to the formation of an ester linkage. nih.gov This transformation is fundamental in the synthesis of various pyrrolidine-containing drugs. nih.gov

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Another approach involves the alkylation of the parent (pyrrolidin-2-yl)methanol structure under basic conditions, as demonstrated by the reaction with 2-bromoethanol in the presence of triethylamine to yield the corresponding ether. google.com

The table below summarizes potential esterification and etherification reactions.

ReagentReaction TypeProduct Functional Group
Acetic AnhydrideEsterificationAcetate (B1210297) Ester
Benzoyl ChlorideEsterificationBenzoate Ester
Methyl Iodide (with NaH)EtherificationMethyl Ether
Benzyl Bromide (with NaH)EtherificationBenzyl Ether

Oxidation and Reduction Pathways of the Alcohol

The primary alcohol group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used.

Oxidation:

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used to selectively oxidize primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. The oxidation of (S)-prolinol to its corresponding aldehyde is a key step in the synthesis of certain antiviral precursors. nih.gov

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to a carboxylic acid.

Reduction: The primary alcohol in this compound is already in a reduced state. However, it is important to note that this functional group is itself the product of a reduction reaction during the synthesis of the parent compound. The synthesis of (pyrrolidin-2-yl)methanol and its derivatives often starts from the amino acid proline or its esters, where the carboxylic acid or ester group is reduced using powerful reducing agents like lithium aluminium hydride (LiAlH₄) to yield the primary alcohol. nih.gov

Synthesis of Structural Analogues and Homologs

The synthesis of analogs and homologs of this compound can be achieved by modifying the synthetic route to incorporate different building blocks. A plausible synthesis of the parent compound involves the N-alkylation of a protected (pyrrolidin-2-yl)methanol with a suitable four-carbon aminobutyl precursor.

Modifications of the Aminobutyl Chain Length

Homologs of the target compound with varying lengths of the aminoalkyl chain can be synthesized by substituting the 4-aminobutyl precursor with analogs of different chain lengths. For instance, using a protected 3-aminopropyl halide or a 5-aminopentyl halide in the N-alkylation step would yield the corresponding aminopropyl or aminopentyl derivatives, respectively. The general strategy involves reacting a starting pyrrolidine derivative with an ω-aminoalkyl halide or a related electrophile.

Alkylating AgentResulting ChainProduct Name
1-Bromo-3-aminopropane (protected)Aminopropyl[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol
1-Bromo-4-aminobutane (protected)AminobutylThis compound
1-Bromo-5-aminopentane (protected)Aminopentyl[1-(5-Aminopentyl)pyrrolidin-2-yl]methanol
1-Bromo-6-aminohexane (protected)Aminohexyl[1-(6-Aminohexyl)pyrrolidin-2-yl]methanol

Introduction of Substituents on the Pyrrolidine Ring

The introduction of substituents on the pyrrolidine ring is most effectively accomplished by starting the synthesis with an appropriately substituted proline derivative. The pyrrolidine ring is a common moiety in drug discovery, and a wide variety of substituted pyrrolidines are utilized as building blocks for medicinal chemistry. enamine.net For example, starting with 4-hydroxyproline would allow for the synthesis of a final product containing a hydroxyl group at the 4-position of the pyrrolidine ring. Similarly, using other substituted prolines, which can be prepared through various synthetic methodologies, allows for the introduction of alkyl, aryl, or other functional groups onto the heterocyclic core. organic-chemistry.org

The synthesis of diversely substituted pyrrolidines can be achieved through methods like [3+2] cycloaddition reactions between azomethine ylides and alkenes, providing access to a wide range of substituted pyrrolidine cores that can then be further elaborated. enamine.net

Starting MaterialPyrrolidine Ring SubstituentPotential Final Product Name
(S)-ProlineNoneThis compound
(2S,4R)-4-Hydroxyproline4-Hydroxy(2S,4R)-1-(4-Aminobutyl)-4-hydroxypyrrolidin-2-yl]methanol
4,4-Difluoroproline4,4-Difluoro[1-(4-Aminobutyl)-4,4-difluoropyrrolidin-2-yl]methanol
5-Methylproline5-Methyl[1-(4-Aminobutyl)-5-methylpyrrolidin-2-yl]methanol

Exploration of Different Amino Alcohol Scaffolds

The specific structure of this compound, featuring a primary amine, a tertiary amine within a pyrrolidine ring, and a primary alcohol, serves as a representative of the broader class of amino alcohols. These compounds are exceptionally valuable as chiral building blocks and versatile scaffolds in synthetic and medicinal chemistry. sigmaaldrich.comnih.gov The exploration of different amino alcohol scaffolds through derivatization is a key strategy for accessing diverse chemical matter, particularly molecules with a higher proportion of sp³-hybridized atoms, which is beneficial for expanding chemical space in drug discovery. acs.orgnih.gov

Research has demonstrated that the inherent functionality of amino alcohols allows for their efficient conversion into a wide array of more complex molecular architectures. By systematically varying the core amino alcohol structure—such as modifying substituents, altering cyclic and acyclic frameworks, or changing the nature of the amino group—chemists can generate libraries of novel compounds with distinct properties. acs.orgnih.gov

A prominent strategy involves the derivatization of 1,2-amino alcohols into various 5-, 6-, and 7-membered heterocyclic systems. nih.gov These transformations leverage the nucleophilicity of both the amino and hydroxyl groups to construct new ring systems, which are prevalent motifs in biologically active molecules.

Key Derivatization Strategies and Resulting Scaffolds:

Oxazolidinones: These five-membered heterocycles can be readily prepared from 1,2-amino alcohols. A common method involves reaction with carbonyldiimidazole and a base like triethylamine, followed by heating. nih.gov An alternative high-yield synthesis treats the neat amino alcohol with diethylcarbonate and a catalytic amount of sodium ethoxide at elevated temperatures. nih.gov

Morpholinones: Six-membered morpholinone rings are synthesized by treating the amino alcohol with a base such as sodium hydride, followed by reaction with an electrophile like ethyl chloroacetate. nih.gov

Lactams: The synthesis of chiral lactams, particularly 7-membered rings, from amino alcohols provides access to important structural motifs. acs.org An efficient four-step process has been developed to overcome the challenges of poor cyclization yields often associated with other methods. acs.org

Cyclic Amines and Amides (Lactams): The selective cyclization of n-amino alcohols can be controlled to yield either cyclic amines or lactams using specialized amination catalysts. rsc.org The outcome can be directed by additives: the presence of water favors the formation of the cyclic amine, whereas the addition of a sacrificial ketone as a hydrogen acceptor promotes the formation of the lactam. rsc.org

The choice of the initial amino alcohol scaffold significantly influences the properties of the resulting derivatives. Studies have explored the effects of using scaffolds with:

Aliphatic and Aromatic Substituents: To probe how steric and electronic properties affect reactivity and biological function. acs.orgnih.gov

Secondary Amines: To investigate the impact of N-substitution on the synthesis and characteristics of the final products. acs.orgnih.gov

Spirocyclic Systems: To introduce conformational rigidity and create unique three-dimensional structures. nih.gov

The following table summarizes various amino alcohol scaffolds and their derivatization into different heterocyclic systems, based on findings from synthetic chemistry research.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol and its derivatives. While traditional multi-step syntheses have been employed for creating pyrrolidine-containing compounds, emerging strategies in green chemistry and biocatalysis offer promising avenues for improvement.

Key areas of future development include:

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, either as isolated catalysts or within whole-cell systems, presents a significant opportunity for the enantioselective synthesis of the chiral pyrrolidine (B122466) core. nih.govnih.govacs.orgresearchgate.netnih.gov Directed evolution of enzymes could yield biocatalysts capable of producing this compound with high stereopurity, minimizing the need for chiral separations. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical transformations, can further enhance synthetic efficiency. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and greater scalability. nih.govresearchgate.net Developing a continuous flow process for the synthesis of this compound could significantly reduce production time and costs, making the compound more accessible for research and potential commercial applications.

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate the principles of green chemistry, such as the use of renewable starting materials, environmentally benign solvents, and atom-economical reactions. mdpi.comresearchgate.netresearchgate.netniscpr.res.in For instance, research into sourcing precursors from biomass or employing water as a reaction solvent would align with these principles.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, optimization of reaction conditions.
Flow Chemistry Improved scalability, enhanced safety, precise reaction control.Reactor design, process optimization, integration of in-line purification.
Green Solvents Reduced environmental impact, improved safety.Exploring the use of water, supercritical fluids, or bio-derived solvents.

Advanced Analytical Techniques for Complex Biological Matrices

A deeper understanding of the biological roles and potential therapeutic applications of this compound necessitates the development of highly sensitive and selective analytical methods for its detection and quantification in complex biological matrices such as plasma, urine, and tissue samples.

Future research in this area will likely focus on the following:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the quantitative analysis of small molecules in biological fluids due to its high sensitivity and specificity. nih.govnih.govnih.govacs.org Future work will involve the development of robust LC-MS/MS methods for this compound, including optimized sample preparation techniques to minimize matrix effects and improve recovery.

Chiral Chromatography: Given the chiral nature of this compound, the separation and independent quantification of its enantiomers are crucial, as they may exhibit different biological activities. scispace.comtandfonline.comresearchgate.netnih.govnih.gov The development of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) that can effectively resolve the enantiomers of this compound will be a key research focus.

Capillary Electrophoresis (CE): CE offers advantages such as high separation efficiency, low sample consumption, and rapid analysis times, making it a valuable tool for the analysis of polar and charged compounds like amines. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net Coupling CE with sensitive detection methods like mass spectrometry (CE-MS) could provide a powerful platform for the analysis of this compound in biological samples. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional (2D) NMR, can provide detailed structural information and can be used for quantitative analysis (qNMR). mdpi.comwsu.edufigshare.com NMR will be instrumental in characterizing the compound and its metabolites in biological systems.

Analytical TechniqueApplication for this compoundFuture Research Directions
LC-MS/MS Quantification in plasma, urine, and tissues.Method validation, metabolite identification.
Chiral HPLC/GC Separation and quantification of enantiomers.Development of novel chiral stationary phases.
Capillary Electrophoresis Analysis in sample-limited biological fluids.Coupling with mass spectrometry for enhanced sensitivity.
NMR Spectroscopy Structural elucidation and quantification.In-cell NMR studies to probe interactions with biomolecules.

Computational Design of Enhanced Derivatives with Tailored Biological Profiles

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these in silico approaches can guide the design of new derivatives with enhanced biological activity, improved pharmacokinetic properties, and novel functionalities.

Future computational research directions include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govscispace.comresearchgate.netnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: If a biological target for this compound is identified, molecular docking can be used to predict its binding mode and affinity. nih.govnih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding. nih.gov This information is invaluable for the rational design of more potent and selective analogs.

Pharmacophore Modeling: Based on the structure of this compound and its known active analogs, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new compounds with similar properties.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.gov This allows for the early identification of potential liabilities and the design of compounds with more favorable drug-like properties.

Computational MethodApplication to this compoundExpected Outcome
QSAR Correlate structural features with biological activity.Predictive models for designing more potent derivatives.
Molecular Docking Predict binding modes to biological targets.Identification of key interactions for structure-based design.
Molecular Dynamics Simulate the dynamic behavior of ligand-target complexes.Understanding of binding stability and conformational changes.
ADMET Prediction Assess drug-like properties.Design of derivatives with improved pharmacokinetic profiles.

Exploration of New Mechanistic Chemical Biology Frontiers

The functional groups present in this compound—a primary amine, a secondary amine within the pyrrolidine ring, and a primary alcohol—make it an intriguing tool for chemical biology. Future research will likely leverage this reactivity to probe biological systems and elucidate new mechanisms of action.

Potential avenues for exploration include:

Design of Chemical Probes: The aminobutyl and hydroxymethyl moieties can be functionalized with reporter tags such as fluorescent dyes, biotin (B1667282), or photo-crosslinkers. These chemical probes can be used to identify the cellular targets of this compound through techniques like affinity chromatography and fluorescence microscopy.

Fragment-Based Drug Discovery: The pyrrolidine scaffold of this compound can serve as a starting point in fragment-based drug discovery campaigns. By identifying low-affinity binding of this core fragment to a protein of interest, it can be elaborated with additional chemical functionalities to generate high-affinity ligands.

Mechanism-Based Inhibition Studies: If this compound is found to inhibit an enzyme, its functional groups could be exploited to design mechanism-based inhibitors. These compounds, which are unreactive until activated by the target enzyme, can form a covalent bond with the enzyme, leading to irreversible inhibition.

Potential for Material Science and Catalysis Applications

Beyond its potential biological applications, the structural features of this compound suggest its utility in the fields of material science and catalysis.

Polymer Chemistry: The primary and secondary amine groups, along with the hydroxyl group, provide multiple points for polymerization. This could enable the synthesis of novel polymers with unique properties, such as chirality, which could be useful in separation science or as chiral catalysts.

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms in this compound can act as ligands to coordinate with metal ions. The resulting metal complexes could exhibit interesting catalytic properties, potentially finding applications in asymmetric synthesis where the chiral pyrrolidine backbone can induce stereoselectivity.

Surface Modification: The amine and hydroxyl groups can be used to functionalize the surfaces of materials, such as nanoparticles or silica (B1680970) gel. This could be used to create new stationary phases for chromatography with unique selectivities or to develop functionalized materials with specific binding properties.

Q & A

Q. What are the key synthetic routes for [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol, and how do reaction conditions influence yield?

Synthesis typically involves coupling a pyrrolidin-2-yl methanol scaffold with a 4-aminobutyl group. A common method employs nucleophilic substitution or Buchwald-Hartwig amination. For example, in structurally analogous compounds like (S)-(1-(4-Methoxyphenyl)pyrrolidin-2-yl)methanol, coupling is achieved using Cs₂CO₃ and CuI in DMF under nitrogen at 80°C, yielding ~60% after purification . Key factors:

  • Catalyst choice : CuI vs. Pd-based catalysts for C–N bond formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Elevated temperatures (80–100°C) improve kinetics but may degrade sensitive functional groups.

Q. How can NMR spectroscopy distinguish stereochemical and substituent effects in this compound derivatives?

¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For instance:

  • In (S)-(1-(4-Octylphenethyl)pyrrolidin-2-yl)methanol, the pyrrolidine ring protons resonate at δ 1.80–1.96 ppm (m, 4H), while the methanol group appears as a multiplet at δ 3.47–3.70 ppm .
  • Electron-withdrawing substituents (e.g., fluorophenyl groups) deshield adjacent protons, shifting signals upfield .
  • Stereochemistry alters coupling constants (e.g., J = 11.6 Hz in axial-equatorial proton interactions) .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, and how are they validated?

Chiral resolution or asymmetric catalysis is critical. For example:

  • Chiral auxiliaries : Use (S)-prolinol derivatives to enforce stereochemistry .
  • Chromatographic validation : Chiral HPLC with columns like Chiralpak AD-H and eluents (hexane:isopropanol, 90:10) to resolve enantiomers.
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration .

Q. How do structural modifications (e.g., alkyl chain length, aromatic substituents) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Alkyl chains : Longer chains (e.g., dodecyl in RB-042) enhance lipid membrane interaction, improving activity in sphingosine kinase inhibition .
  • Aromatic groups : Electron-donating groups (e.g., 4-methoxyphenyl) increase metabolic stability compared to electron-withdrawing groups .
  • Pyrrolidine rigidity : Constrained conformations improve target binding affinity .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

Discrepancies often arise from:

  • Metabolic instability : Phase I metabolism (e.g., oxidation of the aminobutyl group) reduces in vivo efficacy. Solutions include prodrug strategies or fluorination .
  • Solubility limitations : Poor aqueous solubility (logP >3) hinders bioavailability. Micellar encapsulation or salt formation (e.g., sulfate salts ) mitigates this.
  • Off-target effects : Use isoform-selective assays (e.g., siRNA knockdown) to validate target specificity .

Methodological Challenges and Solutions

Q. What analytical techniques resolve overlapping signals in complex NMR spectra?

  • 2D NMR : HSQC and HMBC correlate ¹H and ¹³C signals, resolving ambiguities (e.g., distinguishing pyrrolidine and aminobutyl protons) .
  • DEPT-135 : Identifies CH₂ groups in crowded regions (e.g., δ 1.58 ppm in RB-041 ).
  • Solvent suppression : Pre-saturation in D₂O removes residual water interference.

Q. How are reaction intermediates characterized when crystallography fails?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., ESI-HRMS for RB-041: m/z 318.2797 [M + H]⁺ ).
  • IR spectroscopy : Identifies functional groups (e.g., –OH stretch at ~3300 cm⁻¹).
  • Computational modeling : DFT calculations predict stable conformers and electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.